Maritimetin Maritimetin Maritimetin belongs to the class of organic compounds known as aurone flavonoids. These are flavonoids containing a 2-Benzylidene-1-benzofuran-3-one based core. Aurone flavonoids provide the bright yellow color of some important ornamental flowers, such as snapdragon (Antirrhinum majus). Maritimetin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, maritimetin is primarily located in the membrane (predicted from logP). Maritimetin can be biosynthesized from aurone.
Maritimetin is a hydroxyaurone that is aurone substituted by hydroxy groups at positions 6, 7, 3' and 4' respectively. It has a role as a radical scavenger and a plant metabolite. It derives from an aurone.
Brand Name: Vulcanchem
CAS No.: 576-02-3
VCID: VC21344883
InChI: InChI=1S/C15H10O6/c16-9-3-1-7(5-11(9)18)6-12-13(19)8-2-4-10(17)14(20)15(8)21-12/h1-6,16-18,20H/b12-6-
SMILES: C1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C(=C(C=C3)O)O)O)O
Molecular Formula: C15H10O6
Molecular Weight: 286.24 g/mol

Maritimetin

CAS No.: 576-02-3

Cat. No.: VC21344883

Molecular Formula: C15H10O6

Molecular Weight: 286.24 g/mol

* For research use only. Not for human or veterinary use.

Maritimetin - 576-02-3

CAS No. 576-02-3
Molecular Formula C15H10O6
Molecular Weight 286.24 g/mol
IUPAC Name (2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-6,7-dihydroxy-1-benzofuran-3-one
Standard InChI InChI=1S/C15H10O6/c16-9-3-1-7(5-11(9)18)6-12-13(19)8-2-4-10(17)14(20)15(8)21-12/h1-6,16-18,20H/b12-6-
Standard InChI Key PNIFOHGQPKXLJE-SDQBBNPISA-N
Isomeric SMILES C1=CC(=C(C=C1/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)O)O)O
SMILES C1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C(=C(C=C3)O)O)O)O
Canonical SMILES C1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C(=C(C=C3)O)O)O)O
Melting Point 292°C

What is Maritimetin

Maritimetin is a hydroxyaurone that belongs to the flavonoid family of compounds. It is specifically an aurone substituted by hydroxy groups at positions 6, 7, 3' and 4' respectively . Aurones represent a relatively small subclass of flavonoids characterized by their benzofuranone structure and a distinctive exocyclic double bond. Maritimetin functions as a radical scavenger and is classified as a plant metabolite, indicating its important role in plant physiology .

The compound is part of the broader class of flavonoids, which are ubiquitous in the plant kingdom and are known for their diverse biological activities. Within this class, aurones like Maritimetin are less common than other flavonoid subclasses such as flavones, flavanones, and isoflavones, making them subjects of particular interest in phytochemical research. As a plant secondary metabolite, Maritimetin likely plays roles in plant defense against environmental stressors, including protection against UV radiation, deterrence of herbivores, and defense against pathogens .

Chemical Structure and Properties

Maritimetin has the molecular formula C15H10O6 and a molecular weight of 286.24 g/mol . Its structure consists of a benzofuranone core with hydroxyl substituents at specific positions. The systematic IUPAC name for Maritimetin is (2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-6,7-dihydroxy-1-benzofuran-3-one . The compound is also known by several synonyms including its CAS number 576-02-3, CHEBI:6694, and CHEMBL3298066 .

Table 1: Chemical Properties of Maritimetin

PropertyValue
Molecular FormulaC15H10O6
Molecular Weight286.24 g/mol
IUPAC Name(2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-6,7-dihydroxy-1-benzofuran-3-one
CAS Number576-02-3
Structure TypeHydroxyaurone

The chemical structure of Maritimetin features a benzofuranone core with a methylidene bridge connecting to a phenyl ring. The presence of multiple hydroxyl groups, particularly the catechol moieties (ortho-dihydroxybenzene) in both rings, contributes significantly to its biological activities, especially its antioxidant properties . The 2Z configuration indicates the stereochemistry of the exocyclic double bond, which is an important structural feature of aurones.

The hydroxylation pattern of Maritimetin is particularly noteworthy. The presence of hydroxyl groups at positions 6 and 7 on the benzofuranone ring and at positions 3' and 4' on the phenyl ring creates two catechol moieties, which are known to be potent antioxidant functional groups. This structural feature suggests a strong potential for radical scavenging and metal chelation activities .

Natural Occurrence

Maritimetin has been identified in several plant species, primarily within the Asteraceae family. According to scientific literature, Maritimetin has been reported in Coreopsis tinctoria, Bidens aurea, and Lasthenia californica . These plants are known for their bright yellow flowers, where aurones like Maritimetin contribute to the pigmentation.

Table 2: Natural Sources of Maritimetin

Plant SpeciesFamilyParts Containing Maritimetin
Coreopsis tinctoriaAsteraceaeFlowers
Bidens aureaAsteraceaeFlowers
Lasthenia californicaAsteraceaeFlowers

In these plants, Maritimetin and other aurones function as secondary metabolites that play important roles in plant defense mechanisms and ecological interactions. The bright yellow coloration contributed by aurones serves to attract pollinators, enhancing reproductive success. Additionally, flavonoids like Maritimetin often serve protective functions against UV radiation, acting as a natural "sunscreen" for plants .

The biosynthesis of Maritimetin in plants likely follows the general flavonoid biosynthetic pathway, beginning with chalcones as precursors. The formation of aurones from chalcones involves oxidative cyclization, a process that can occur enzymatically or non-enzymatically under appropriate conditions. In plants, specialized enzymes called aurone synthases are believed to catalyze this conversion.

Biological Activities

Other Biological Functions

Beyond its antioxidant properties, Maritimetin may possess additional biological activities similar to other flavonoids and aurones. These could potentially include:

  • Anti-inflammatory effects: Many flavonoids exhibit anti-inflammatory properties by modulating inflammatory signaling pathways and inhibiting pro-inflammatory enzymes.

  • Enzyme inhibition: The study of maritime pine bark extract demonstrates inhibition of matrix metalloproteinases (MMPs) . While this study doesn't directly involve Maritimetin, the structural similarities between flavonoids suggest potential for similar activities. The inhibition of MMPs by metabolites with catechol structures (like those found in Maritimetin) was found to be potent, with concentrations of 0.5 μM resulting in about 50% inhibition of MMP-9 secretion .

  • Potential anticancer properties: Many flavonoids have shown antiproliferative and pro-apoptotic effects against various cancer cell lines. The multiple hydroxyl groups in Maritimetin could potentially enable interactions with cellular proteins involved in cancer progression.

  • Antimicrobial activities: Some flavonoids exhibit antibacterial and antifungal properties, which could be investigated for Maritimetin.

Research Applications

The unique chemical structure and biological activities of Maritimetin suggest several potential research applications:

Pharmacological Research

Maritimetin's antioxidant properties and potential anti-inflammatory activities suggest applications in pharmacological research:

  • Investigation as a potential therapeutic agent for oxidative stress-related conditions

  • Studies on potential anti-inflammatory mechanisms

  • Exploration of structure-activity relationships to develop more potent derivatives

  • Evaluation of potential synergistic effects with other bioactive compounds

The potential role of Maritimetin in inhibiting matrix metalloproteinases (MMPs) is particularly promising, as these enzymes are involved in various pathological conditions including cancer metastasis, arthritis, and cardiovascular diseases . Research on similar compounds has shown that metabolites with catechol structures can inhibit MMP-1, MMP-2, and MMP-9 activities, suggesting Maritimetin might have similar capabilities .

Analytical Chemistry

In analytical chemistry, Maritimetin could serve as:

  • A standard compound for the identification and quantification of aurones in plant materials

  • A model compound for developing improved chromatographic and spectroscopic methods for flavonoid analysis

  • A reference standard for quality control in herbal medicine and dietary supplements

Biochemical Research

In biochemical research, Maritimetin could be utilized for:

  • Investigating flavonoid-protein interactions

  • Studying the mechanisms of radical scavenging by flavonoids

  • Exploring the relationships between chemical structure and antioxidant activity

  • Investigating the role of aurones in plant biochemistry and physiology

Table 3: Comparison of Maritimetin with Related Compounds

CompoundClassKey Structural FeaturesShared Properties with Maritimetin
M1 metabolite from PycnogenolValerolactone3,4-dihydroxyphenyl groupCatechol moiety, antioxidant activity, MMP inhibition
M2 metabolite from PycnogenolValerolactone3-methoxy-4-hydroxyphenyl groupMMP inhibition activity
CatechinFlavan-3-ol3,5,7,3',4'-pentahydroxyflavanPrecursor to some metabolites, less effective at MMP inhibition than catechol-containing metabolites

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